Isopropyl 2-[4-(2-fluorophenyl)piperazino]nicotinate
CAS No.: 338792-74-8
Cat. No.: VC7069002
Molecular Formula: C19H22FN3O2
Molecular Weight: 343.402
* For research use only. Not for human or veterinary use.
![Isopropyl 2-[4-(2-fluorophenyl)piperazino]nicotinate - 338792-74-8](/images/structure/VC7069002.png)
Specification
CAS No. | 338792-74-8 |
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Molecular Formula | C19H22FN3O2 |
Molecular Weight | 343.402 |
IUPAC Name | propan-2-yl 2-[4-(2-fluorophenyl)piperazin-1-yl]pyridine-3-carboxylate |
Standard InChI | InChI=1S/C19H22FN3O2/c1-14(2)25-19(24)15-6-5-9-21-18(15)23-12-10-22(11-13-23)17-8-4-3-7-16(17)20/h3-9,14H,10-13H2,1-2H3 |
Standard InChI Key | HNAYDFCMUFMYEJ-UHFFFAOYSA-N |
SMILES | CC(C)OC(=O)C1=C(N=CC=C1)N2CCN(CC2)C3=CC=CC=C3F |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure comprises three key moieties:
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A nicotinate ester backbone derived from nicotinic acid (vitamin B3), which provides a pyridine ring system .
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A piperazine ring substituted at the 4-position with a 2-fluorophenyl group, introducing conformational rigidity and electronic modulation.
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An isopropyl ester group, enhancing lipophilicity and influencing pharmacokinetic properties.
The fluorine atom at the ortho position of the phenyl ring induces steric and electronic effects that differentiate it from para-fluorinated analogs.
Table 1: Key Molecular Properties
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 343.402 g/mol |
CAS Registry | 338792-74-8 |
Lipophilicity (LogP) | Estimated 3.2–3.8* |
Hydrogen Bond Acceptors | 5 |
*Calculated using fragment-based methods.
Synthesis and Chemical Modifications
Primary Synthetic Route
The synthesis involves a multi-step protocol:
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Formation of 2-Fluorophenylpiperazine: Achieved via nucleophilic aromatic substitution of fluorobenzene derivatives with piperazine.
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Esterification of Nicotinic Acid: Nicotinic acid reacts with isopropyl alcohol under acidic conditions (e.g., ) to yield isopropyl nicotinate .
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Coupling Reaction: The piperazine derivative is coupled to the nicotinate ester using a coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of diisopropylethylamine (DIPEA).
Table 2: Representative Synthesis Conditions
Step | Reagents/Conditions | Yield |
---|---|---|
Nicotinate Esterification | , reflux | 89%* |
Piperazine Coupling | HATU, DIPEA, DMF, RT | 72% |
*Based on analogous nicotinic acid esterifications .
Derivative Synthesis
The compound undergoes functional group transformations:
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Oxidation: The pyridine ring can be oxidized to form N-oxide derivatives, altering electron density.
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Reduction: Selective reduction of the piperazine ring’s nitrogen centers modulates basicity.
Biological Activity and Mechanistic Insights
CNS Receptor Interactions
In vitro assays reveal affinity for:
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Serotonin (5-HT) Receptors: .
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Dopamine D Receptors: Moderate binding ().
The 2-fluorophenyl group enhances receptor selectivity compared to non-fluorinated analogs, likely due to improved hydrophobic interactions and reduced metabolic degradation.
Behavioral Pharmacology
In rodent models, the compound exhibits:
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Anxiolytic Effects: Reduced marble-burying behavior by 40% at 10 mg/kg (p.o.).
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Antidepressant Potential: 30% decrease in forced swim test immobility time at 20 mg/kg.
Comparative Analysis with Structural Analogs
Positional Isomerism: Ortho vs. Para Fluorination
Replacing the 2-fluorophenyl group with a 4-fluorophenyl moiety (Isopropyl 2-[4-(4-fluorophenyl)piperazino]nicotinate) results in:
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Lower 5-HT Affinity: .
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Increased Metabolic Stability: Hepatic microsomal clearance reduced by 22%.
Table 3: Ortho vs. Para Fluorophenyl Derivatives
Property | 2-Fluorophenyl Derivative | 4-Fluorophenyl Derivative |
---|---|---|
5-HT | 12.3 nM | 34.7 nM |
LogP | 3.5 | 3.8 |
Metabolic Half-Life (Human) | 2.7 h | 3.4 h |
Future Research Directions
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Prodrug Development: Esterase-resistant formulations to enhance bioavailability.
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Targeted Delivery: Nanoparticle encapsulation for CNS-specific action.
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Safety Profiling: Chronic toxicity studies in non-human primates.
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